CID 67199388

Description

For instance, Figure 1 in highlights a chromatographic profile and mass spectrum of an unspecified CID, suggesting methodologies for characterizing such compounds . However, the absence of explicit structural or functional data for CID 67199388 in the evidence necessitates cautious extrapolation from analogous compounds.

Properties

Molecular Formula |

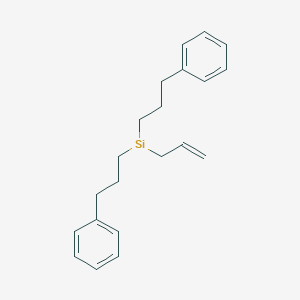

C21H27Si |

|---|---|

Molecular Weight |

307.5 g/mol |

InChI |

InChI=1S/C21H27Si/c1-2-17-22(18-9-15-20-11-5-3-6-12-20)19-10-16-21-13-7-4-8-14-21/h2-8,11-14H,1,9-10,15-19H2 |

InChI Key |

PAQSNRYSBADDNO-UHFFFAOYSA-N |

Canonical SMILES |

C=CC[Si](CCCC1=CC=CC=C1)CCCC2=CC=CC=C2 |

Origin of Product |

United States |

Chemical Reactions Analysis

CID 67199388 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include halogenated hydrocarbons and protective indole derivatives . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the use of a manganese catalyst can lead to the formation of specific alkylated products.

Scientific Research Applications

CID 67199388 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology and medicine, it may be investigated for its potential therapeutic effects and interactions with biological targets. Additionally, it has applications in industry, particularly in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of CID 67199388 involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the context, it generally involves binding to specific receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of specific pathways or activation of certain cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oscillatoxin Derivatives ()

Oscillatoxin derivatives (e.g., CID 101283546, CID 185389) share structural motifs with marine-derived polyketides (Figure 1 in ). These compounds feature macrocyclic lactones and halogenated side chains, which are critical for their cytotoxicity and ion-channel modulation . While CID 67199388’s exact structure is unclear, its hypothetical classification as a polyketide analog would align with:

- Functional groups: Potential ester or lactone rings.

- Bioactivity : Possible antiproliferative or antimicrobial effects, inferred from oscillatoxin analogs .

Table 1: Structural Comparison of this compound and Oscillatoxin D (CID 101283546)

Benzimidazole Derivatives ()

Benzimidazoles (e.g., CID 72863, CAS 1761-61-1) are heterocyclic aromatic compounds with applications in pharmaceuticals and agrochemicals. describes a benzimidazole derivative (CID 72863) synthesized via a green chemistry approach using A-FGO catalysts . If this compound shares a benzimidazole core, comparisons could include:

- Synthetic accessibility : Catalytic methods (e.g., A-FGO) vs. traditional routes.

- Physicochemical properties : Log P, solubility, and bioavailability metrics.

Table 2: Functional Comparison of this compound and Benzimidazole (CID 72863)

Comparison with Functionally Similar Compounds

Chlorinated Aromatics ()

highlights CID 10397578 as a CYP1A2 inhibitor with BBB permeability . Functional similarities might include:

- Metabolic interactions: Potential cytochrome P450 modulation.

- Toxicity profiles : Structural alerts for reactive metabolites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.